

Core Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 17-PHENYL TRINOR
PROSTAGLANDIN E2

Cat. No.: B158887

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17-phenyl trinor prostaglandin E2 (PGE2) is a structurally modified version of PGE2, designed for enhanced stability and receptor specificity. Its primary value in a research context lies in its function as a selective agonist for the E-type prostanoid receptors 1 (EP1) and 3 (EP3).^{[1][2][3][4]} This selectivity allows for the targeted investigation of these specific pathways, avoiding the confounding activation of EP2 and EP4 receptors that occurs with the native PGE2 ligand.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 38315-43-4.^{[1][2]}

Table 1: Physicochemical Properties of 17-phenyl trinor PGE2

Property	Value	Source
CAS Number	38315-43-4	[1]
Molecular Formula	C ₂₃ H ₃₀ O ₅	[1][5]
Molecular Weight	386.5 g/mol	[1][5]
Formal Name	(5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid	[1]
Synonyms	17-phenyl trinor PGE2	[1][3]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1][6]
Storage	-20°C	[3][6]
Solubility	>100 mg/mL in DMF & DMSO; >0.8 mg/mL in PBS (pH 7.2)	[1]

Note: A related compound, **17-phenyl trinor Prostaglandin E2** ethyl amide (CAS: 1219032-20-8), is a prodrug form designed for increased lipid solubility and tissue uptake.[7][8] Ocular enzymes hydrolyze the ethyl amide to the active free acid, 17-phenyl trinor PGE2.[9]

Mechanism of Action: Selective Activation of EP1 and EP3 Receptor Pathways

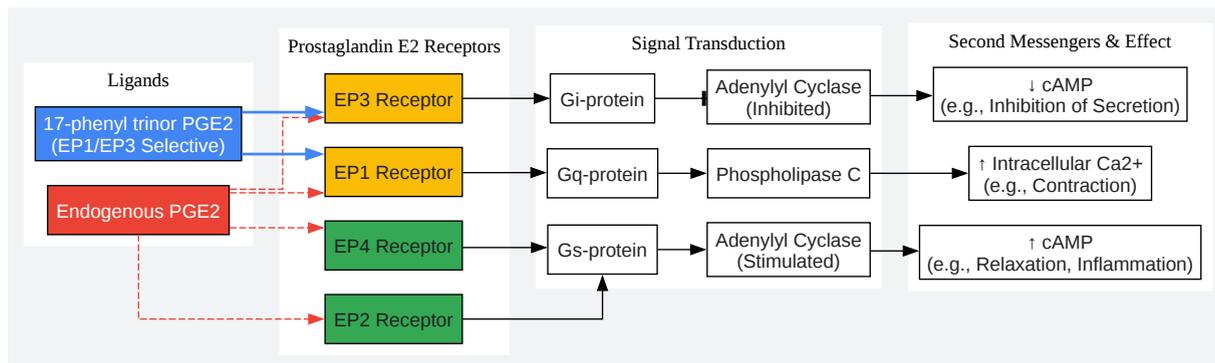
PGE2 is a ubiquitous lipid mediator that exerts a wide array of, at times contradictory, biological effects.[10] This complexity arises from its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[10][11] These receptors couple to different intracellular signaling cascades. 17-phenyl trinor PGE2 is invaluable because it preferentially activates the EP1 and EP3 receptors.[1][2][3][12]

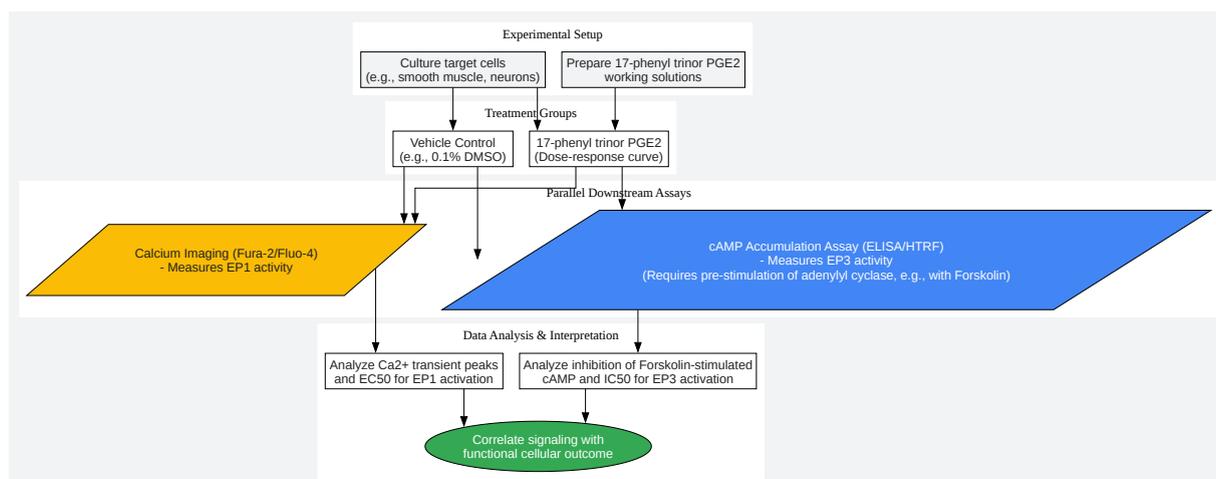
- **EP1 Receptor Activation:** The EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[10] Ligand binding initiates a cascade that activates phospholipase

C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This increase in intracellular calcium is a key signaling event that mediates cellular responses such as smooth muscle contraction.

- EP₃ Receptor Activation: The EP₃ receptor primarily couples to the G_i alpha subunit, which is inhibitory.^[10] Activation of the G_i pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).^[10] This action directly opposes the signaling of EP₂ and EP₄ receptors, which couple to G_s to stimulate cAMP production.^{[10][13]}

The selective action of 17-phenyl trinor PGE₂ on these two pathways is visualized below.





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Caption: Workflow for dissecting EP1 and EP3 signaling using 17-phenyl trinor PGE2.

This dual-assay approach provides a self-validating system. The observation of a dose-dependent increase in intracellular calcium (via EP1) alongside a dose-dependent decrease in stimulated cAMP levels (via EP3) provides robust evidence of target engagement and allows

for the characterization of the compound's potency at each receptor within the same cellular system.

Conclusion

17-phenyl trinor prostaglandin E2 (CAS: 38315-43-4) is an indispensable pharmacological tool. Its well-defined selectivity for EP1 and EP3 receptors empowers researchers to move beyond the broad effects of endogenous PGE2 and precisely probe the distinct signaling pathways governed by these two receptors. This specificity is crucial for advancing our understanding of prostanoid biology and for the development of targeted therapeutics in areas such as pain, inflammation, and reproductive health.

References

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